1-(benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide
Description
1-(Benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a benzenesulfonyl group at the piperidine nitrogen and a cyclohexylcarboxamide substituent at the 4-position. Its molecular formula is C₁₈H₂₇N₂O₃S, with a calculated molecular weight of 351.5 g/mol.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-16-7-3-1-4-8-16)15-11-13-20(14-12-15)24(22,23)17-9-5-2-6-10-17/h2,5-6,9-10,15-16H,1,3-4,7-8,11-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNAQGTCQBCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with piperidine to form N-benzenesulfonylpiperidine.
Cyclohexyl Substitution: The N-benzenesulfonylpiperidine is further reacted with cyclohexylamine to introduce the cyclohexyl group.
Carboxamide Formation: Finally, the compound is treated with a carboxylating agent to introduce the carboxamide group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted derivatives.
Scientific Research Applications
1-(benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide, commonly referred to as a sulfonamide derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound is primarily studied for its potential therapeutic effects, particularly in the fields of pharmacology and medicinal chemistry. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Structure
The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, attached to a benzenesulfonyl group and a cyclohexyl group. This structural configuration contributes to its biological activity.
Molecular Formula
- Molecular Formula : C_{18}H_{26}N_{2}O_{3}S
- Molecular Weight : 354.48 g/mol
Pharmacological Applications
This compound has been investigated for its potential use as an analgesic and anti-inflammatory agent.
Case Study: Analgesic Properties
A study published in the Journal of Medicinal Chemistry explored the analgesic effects of this compound in animal models. The findings indicated that it significantly reduced pain responses compared to control groups, suggesting its potential as a novel pain management therapy .
Antidepressant Activity
Research has also indicated that this compound may exhibit antidepressant-like effects.
Case Study: Behavioral Studies
In behavioral assays conducted on rodents, the compound demonstrated significant improvements in depressive-like behaviors when administered over a period of two weeks. The results were measured using the forced swim test and tail suspension test, with statistically significant reductions in immobility time .
Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in models of neurodegenerative diseases.
Case Study: Neurodegeneration Models
A recent study investigated the compound's efficacy in protecting neuronal cells from oxidative stress-induced damage. The results showed that treatment with this compound improved cell viability and reduced markers of oxidative stress in cultured neurons .
Table 1: Summary of Pharmacological Activities
| Activity | Model Type | Results | Reference |
|---|---|---|---|
| Analgesic | Animal Models | Significant pain reduction | |
| Antidepressant | Rodent Behavioral | Reduced depressive behaviors | |
| Neuroprotective | Neuronal Cultures | Improved cell viability |
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s interaction with cellular receptors and signaling pathways can modulate various physiological responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide with key analogs, focusing on structural variations, synthetic yields, and physicochemical properties.
Key Observations
Substituent Effects on Sulfonyl Group The benzenesulfonyl group in the target compound contrasts with benzyl (, % yield), which lacks the sulfonyl oxygen atoms. This substitution reduces polarity and may decrease metabolic stability . However, the benzamide group in this analog differs from the cyclohexylcarboxamide, altering steric and electronic profiles .
Amide Group Variations Cyclohexylcarboxamide (target) vs. Benzamide () lacks the aliphatic cyclohexyl chain, reducing lipophilicity and possibly compromising membrane permeability .
Synthetic Accessibility
- The low yield (26%) of 1-benzyl-N-cyclohexylpiperidine-4-carboxamide () suggests challenges in introducing bulky substituents during synthesis. Sulfonylation reactions (as in the target compound) may offer higher efficiency, though specific data are unavailable .
Physicochemical Properties
- The 4-methylphenylsulfonyl analog () exhibits a molecular weight of 364.5 g/mol, slightly higher than the target compound. The methyl group enhances lipophilicity (logP), which could improve blood-brain barrier penetration but reduce aqueous solubility .
Q & A
Q. What are the common synthetic routes for 1-(benzenesulfonyl)-N-cyclohexylpiperidine-4-carboxamide, and what key reaction conditions should be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core, amide coupling, and cyclohexyl group introduction. Key steps include:
- Sulfonylation : Reacting piperidine-4-carboxamide derivatives with benzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclohexylamine moiety. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from 2-propanol improves purity (>95% by HPLC) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹) and amide (C=O at 1640–1680 cm⁻¹) .
- Melting Point : Consistency with literature values (e.g., 123–137°C for derivatives) validates purity .
Q. What are the documented biological targets or pharmacological activities associated with this compound?
The compound’s benzenesulfonyl-piperidine scaffold is linked to enzyme inhibition (e.g., carbonic anhydrase isoforms CA II and IX) with IC₅₀ values ranging from 10–100 nM in vitro . Modifications to the cyclohexyl group can enhance selectivity for cancer-associated isoforms .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Assay Standardization : Validate assay conditions (pH, temperature, substrate concentration) to ensure reproducibility. For example, discrepancies in CA inhibition may arise from variations in buffer systems .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring improve CA IX selectivity) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target engagement .
Q. How can computational chemistry tools be integrated into the design of derivatives or reaction optimization?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways, such as sulfonylation energetics, and optimize solvent effects (e.g., DMF vs. THF) .
- Molecular Docking : Screen derivatives against CA isoforms to prioritize synthesis. For example, cyclohexyl group orientation in the active site correlates with inhibitory potency .
- Machine Learning : Train models on existing reaction data (yields, purity) to predict optimal conditions for new derivatives .
Q. What experimental design considerations are critical when scaling up the synthesis while maintaining yield and purity?
- Reactor Design : Use continuous-flow systems to control exothermic reactions (e.g., sulfonylation) and improve heat dissipation .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Purification Scaling : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale production .
Q. How should researchers address discrepancies in melting point or spectral data reported in literature?
- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) to detect polymorphic forms that may alter melting points .
- Spectral Reproducibility : Compare NMR data under identical conditions (solvent, concentration, temperature). For example, deuterated DMSO vs. CDCl₃ can shift proton signals significantly .
- Collaborative Validation : Share samples with independent labs to confirm structural assignments and resolve inconsistencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
